molecular formula C28H24FN5O3S B2886814 N-benzyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1043453-37-7

N-benzyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No.: B2886814
CAS No.: 1043453-37-7
M. Wt: 529.59
InChI Key: KDQZBSXVLRCGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C28H24FN5O3S and its molecular weight is 529.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Quinazoline derivatives have garnered attention due to their diverse biological activities, including antibacterial properties. A study highlighted the synthesis of substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates, which were synthesized from anthranilamide, and displayed significant antibacterial activity against various strains, comparing favorably with commercial drugs like penicillin-G and streptomycin. The compounds were characterized by elemental analysis, infrared, 1H, and 13C NMR spectral data (Mood, Boda, & Guguloth, 2022).

Antitumor and Analgesic Properties

Sulfur-containing quinoline derivatives are known for their antitumor, analgesic, and antimicrobial activities. These compounds also exhibit antioxidant properties and are utilized in anti-stress therapy. The study presented the synthesis of new quinoline derivatives through reactions involving sulfur nucleophiles, which resulted in compounds with potential as fluorophores in biological systems and as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2014).

Antiulcer Activity

2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-ones were synthesized and tested for antiulcer activity against various ulcer models in rats. Some of the synthesized compounds demonstrated higher activity than omeprazole, a standard treatment, indicating their potential as effective antiulcer agents (Patil, Ganguly, & Surana, 2010).

Antiviral Activities

Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques showed promising antiviral activity against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus. Their cytotoxicity was also evaluated, demonstrating the compounds' selectivity and potential as antiviral agents (Selvam et al., 2007).

Synthesis and Biological Evaluation

A study on the synthesis and evaluation of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one revealed its effectiveness against bacterial strains, demonstrating its potential in antibacterial applications. The compound's crystal structure and Hirshfeld surface analysis were also investigated, providing insights into its interactions and properties (Geesi, 2020).

Properties

IUPAC Name

N-benzyl-3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O3S/c29-19-10-12-20(13-11-19)31-25(36)17-38-28-33-22-9-5-4-8-21(22)26-32-23(27(37)34(26)28)14-15-24(35)30-16-18-6-2-1-3-7-18/h1-13,23H,14-17H2,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQZBSXVLRCGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.